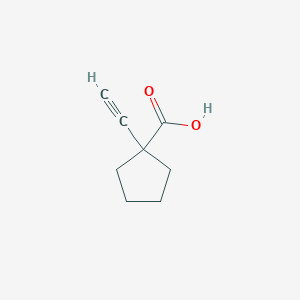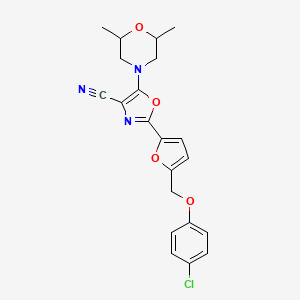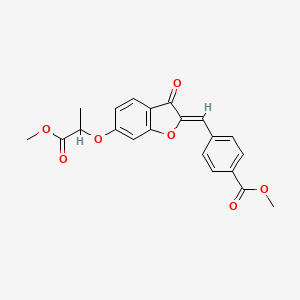
(Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is an organic compound notable for its potential applications in various fields, including chemistry, biology, and materials science. This compound belongs to a class of molecules characterized by complex, multi-ring structures and a variety of functional groups, making it a subject of significant scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate involves multiple steps, typically starting from readily available organic precursors. Key steps often include esterification, cyclization, and condensation reactions, conducted under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow reactors to optimize reaction efficiency and control. Solvent selection, reaction time, and purification processes such as crystallization or chromatography are fine-tuned to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a range of reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as lithium aluminium hydride or hydrogenation over palladium catalysts.
Substitution: Including nucleophilic substitution with halides or other functional groups.
Common Reagents and Conditions: The reactions typically require specific catalysts, solvents, and conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products vary depending on the reaction type but can include derivatives with modified functional groups, expanded ring structures, or increased molecular complexity.
Scientific Research Applications
Chemistry: In chemistry, this compound can act as an intermediate for synthesizing more complex molecules. Its unique structure makes it useful for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of this compound could be explored for potential pharmacological activities, including anti-inflammatory or anticancer properties, due to its structural resemblance to certain bioactive molecules.
Medicine: The compound might be investigated as a lead compound in drug discovery programs, where its interactions with biological targets are studied to develop new therapeutic agents.
Industry: In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and versatile functional groups.
Mechanism of Action
Molecular Targets and Pathways Involved: The exact mechanism of action depends on the specific application and the derivatives formed. Generally, the compound's effects involve interactions with cellular proteins, enzymes, or receptors, influencing pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Similar compounds include those with benzofuran backbones or ester functional groups. Examples might be methyl 4-((6-oxo-1,2,3,4-tetrahydroquinolin-2-yl)methyl)benzoate or ethyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate.
Highlighting Its Uniqueness: What sets (Z)-methyl 4-((6-((1-methoxy-1-oxopropan-2-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate apart is its specific arrangement of functional groups and stereochemistry, which can confer unique reactivity and interaction profiles compared to similar compounds.
How does this sit with your current projects or research interests?
Properties
IUPAC Name |
methyl 4-[(Z)-[6-(1-methoxy-1-oxopropan-2-yl)oxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-12(20(23)25-2)27-15-8-9-16-17(11-15)28-18(19(16)22)10-13-4-6-14(7-5-13)21(24)26-3/h4-12H,1-3H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIHLSYCGSGGLY-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride](/img/structure/B2859758.png)

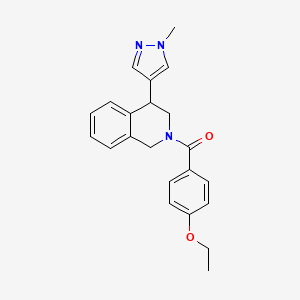
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2859765.png)
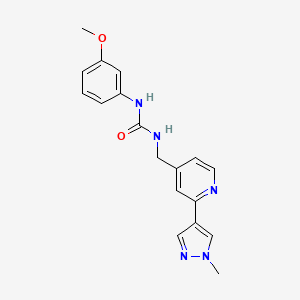
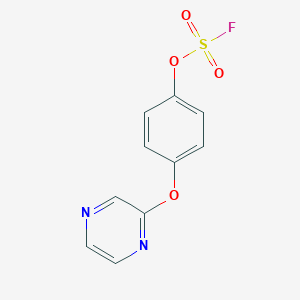
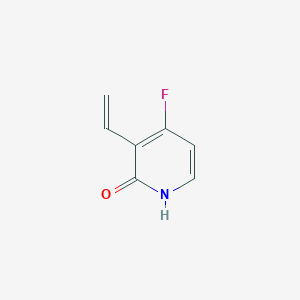
![5-fluoro-2-methyl-3-[2-(1{H}-tetrazol-1-yl)ethyl]-1{H}-indole](/img/structure/B2859773.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide](/img/structure/B2859776.png)

